

A Comprehensive Technical Guide to BMS-707035

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-707035

Cat. No.: B606244

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

BMS-707035 is an investigational small molecule drug.^[1] Its chemical formula is C₁₇H₁₉FN₄O₅S, and it has a molecular weight of 410.4 g/mol .^[1]

IUPAC Name: 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide^[1]

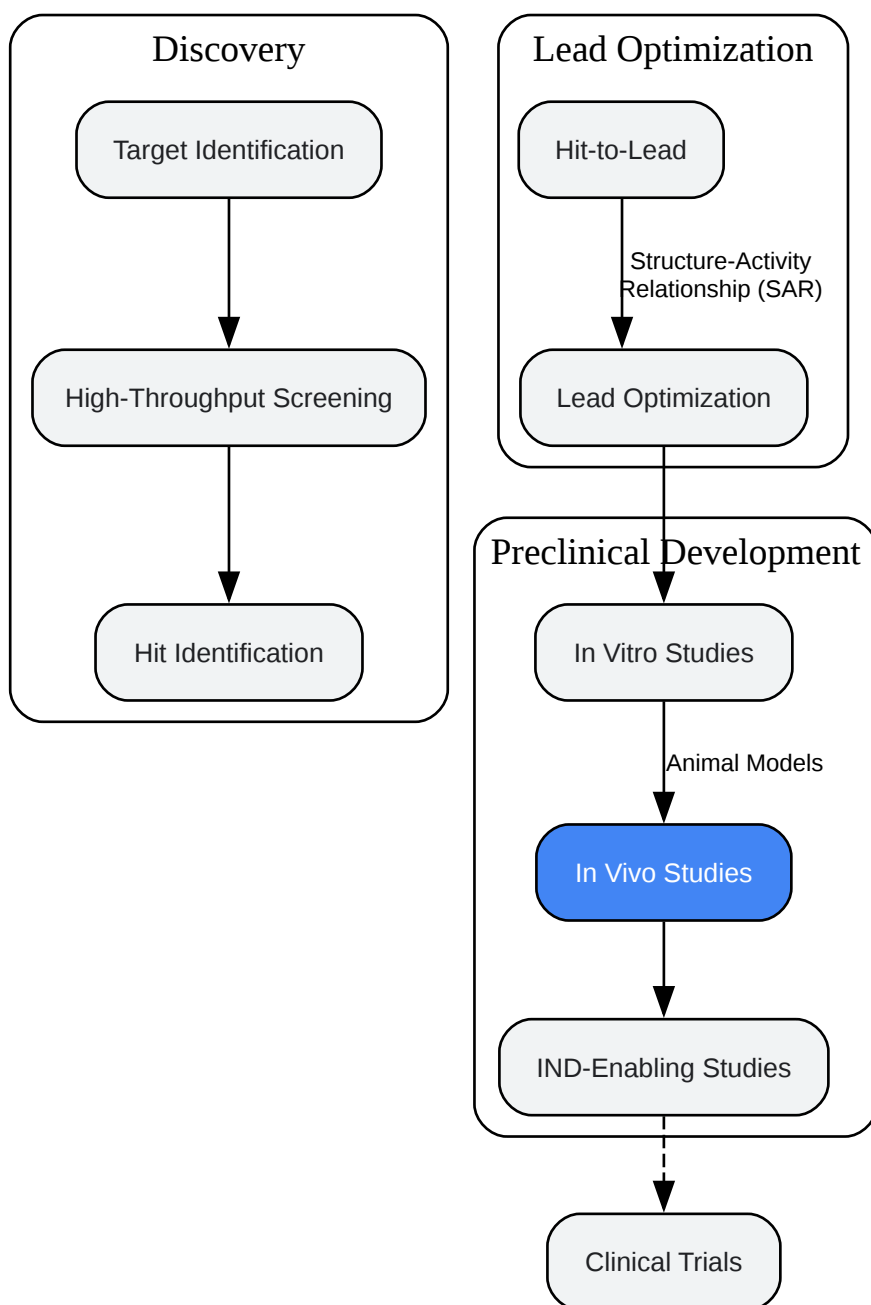
Synonyms: BMS 707035, HIV Integrase Inhibitor^[1]

Chemical Structure:

Caption: HIV-1 Integration Pathway and Inhibition Point of **BMS-707035**.

General Drug Discovery and Development Workflow

This diagram outlines a typical workflow for the discovery and preclinical development of a compound like **BMS-707035**.



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Caption: A Generalized Drug Discovery and Preclinical Development Workflow.

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References

- 1. Bms-707035 | C17H19FN4O5S | CID 54682040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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